An In-Depth Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
An In-Depth Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. When coupled with the versatile pyridine scaffold, a key heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense potential for the development of novel therapeutics and crop protection agents.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of a specific, yet important, member of this class: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine . This compound, with its unique substitution pattern, serves as a valuable building block and a subject of interest for researchers exploring the chemical space of fluorinated heterocycles.
Physicochemical Properties of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and provide predicted values based on its structure.
Table 1: Physicochemical Properties of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 944317-53-7 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | Liquid | Supplier Data |
| Boiling Point | Not available (Predicted for analog: 273.2±40.0 °C) | Predicted for 4-Methoxy analog[2] |
| Melting Point | Not applicable (Liquid at room temperature) | Inferred |
| Density | Not available (Predicted for analog: 1.461±0.06 g/cm³) | Predicted for 4-Methoxy analog[2] |
| Solubility | Expected to be soluble in common organic solvents. | Inferred from structure |
| LogP | Not available (Predicted for analog: 1.6) | Predicted for 4-Methoxy analog[3] |
Synthesis and Reactivity: A Proposed Synthetic Pathway
Diagram 1: Proposed Synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Caption: Proposed nitration of 4-methyl-2-(trifluoromethyl)pyridine.
Experimental Protocol: Nitration of 4-Methyl-2-(trifluoromethyl)pyridine
This protocol is a generalized procedure based on the nitration of similar pyridine derivatives and should be optimized for the specific substrate.
Materials:
-
4-Methyl-2-(trifluoromethyl)pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath.
-
Substrate Addition: Slowly add 4-methyl-2-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture Addition: In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the regioselectivity of the nitration.
-
Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Work-up: The quenching of the reaction with ice and subsequent neutralization are necessary to stop the reaction and remove the strong acids. Extraction with an organic solvent allows for the isolation of the desired product from the aqueous mixture.
Spectral Characterization: Predicted NMR and Mass Spectra
While experimental spectra are not available, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrum, based on the structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine.
Diagram 2: Key NMR and MS Characteristics
Caption: Predicted spectral features of the target compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are essential when handling 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. While a specific safety data sheet (SDS) is not publicly available, the following guidelines are based on the known hazards of related nitropyridine and trifluoromethylpyridine compounds.[6][7]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from strong oxidizing agents and strong acids.
Conclusion: A Versatile Building Block for Future Discoveries
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine represents a valuable, albeit not extensively studied, building block for the synthesis of more complex molecules. Its unique combination of a trifluoromethyl group, a nitro group, and a methyl-substituted pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore the potential of this intriguing fluorinated heterocycle.
References
-
Hoffman Fine Chemicals. (n.d.). CAS RN 944317-53-7 | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. Retrieved January 1, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine. Retrieved January 1, 2026, from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 1, 2026, from [Link]
-
MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1775. [Link]
-
LookChem. (n.d.). 4-Methoxy-5-nitro-2-(trifluoroMethyl)pyridine. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (2018, September 21). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Retrieved January 1, 2026, from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved January 1, 2026, from [Link]
-
ResearchGate. (2015, August 6). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved January 1, 2026, from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

